1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE
Overview
Description
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a piperidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Isoxazole Ring: This step often involves the reaction of a nitrile oxide with an alkyne or alkene.
Introduction of the Piperidine Ring: This can be done through nucleophilic substitution reactions involving piperidine derivatives.
Final Coupling: The final step involves coupling the benzodioxole, isoxazole, and piperidine fragments under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)acrylonitrile
- 1,3-benzodioxol-5-ylurea
- 3-(1,3-benzodioxol-5-yl)propanamide
Uniqueness
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it features an isoxazole ring fused to a pyridine ring, which enhances its stability and reactivity.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-benzylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-17-13-21(27(31)30-11-9-19(10-12-30)14-18-5-3-2-4-6-18)24-25(29-34-26(24)28-17)20-7-8-22-23(15-20)33-16-32-22/h2-8,13,15,19H,9-12,14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCAXZUHDLRLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC(CC5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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